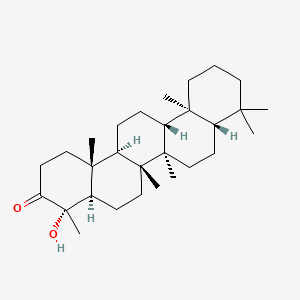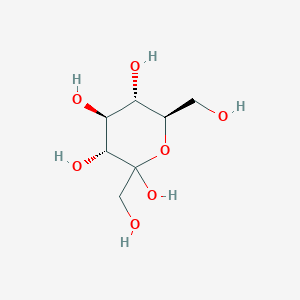
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-glucoheptulose: is a seven-carbon sugar (heptose) that belongs to the class of ketoheptoses. It is a rare sugar that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. D-glucoheptulose is structurally similar to glucose but contains an additional carbon atom, making it a heptose rather than a hexose.
准备方法
Synthetic Routes and Reaction Conditions:
Iodomethylation Method: D-glucoheptulose can be synthesized from D-glucolactone through a series of steps involving iodomethylation. The process begins with the preparation of 2,3,4,6-tetra-O-trimethylsilanyl-D-glucolactone from D-glucolactone under the catalyst of N-methylmorpholine. This intermediate is then subjected to iodomethyl lithium generated from CH2I2/n-BuLi, followed by hydrolysis under basic conditions to yield 2,7-dehydrate-β-D-glucoheptulopyranose.
Molybdic Acid-Catalyzed Rearrangement: Another method involves the use of molybdic acid-catalyzed carbon-skeleton rearrangement.
Industrial Production Methods: Industrial production methods for D-glucoheptulose are not well-documented, likely due to its rarity and specialized applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions:
Oxidation: D-glucoheptulose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of D-glucoheptulose can yield alcohol derivatives such as D-glucoheptitol.
Substitution: Substitution reactions involving D-glucoheptulose typically occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium amalgam.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as D-glucoheptonic acid.
Reduction: Alcohol derivatives like D-glucoheptitol.
Substitution: Ethers and esters of D-glucoheptulose.
科学研究应用
D-glucoheptulose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: D-glucoheptulose is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
作用机制
The mechanism of action of D-glucoheptulose involves its interaction with specific enzymes and metabolic pathways. For example, it can act as an inhibitor of sugar metabolism by interfering with the activity of enzymes such as transketolase. Transketolase, with the cofactor thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate . D-glucoheptulose can mimic the structure of natural substrates, thereby inhibiting enzyme activity and altering metabolic processes.
相似化合物的比较
D-glucose: A six-carbon sugar (hexose) that is structurally similar to D-glucoheptulose but lacks the additional carbon atom.
D-mannose: Another hexose that shares structural similarities with D-glucoheptulose.
D-galactose: A hexose with a different arrangement of hydroxyl groups compared to D-glucoheptulose.
Uniqueness of D-glucoheptulose: D-glucoheptulose is unique due to its seven-carbon structure, which distinguishes it from the more common six-carbon sugars. This additional carbon atom allows for different chemical reactivity and potential applications in various fields. Its rarity and specialized synthesis methods further contribute to its uniqueness.
属性
分子式 |
C7H14O7 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6-,7?/m1/s1 |
InChI 键 |
HAIWUXASLYEWLM-WLDMJGECSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)

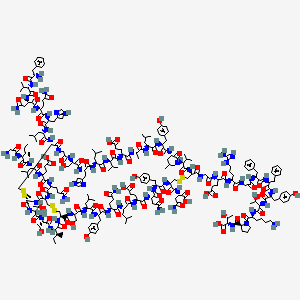
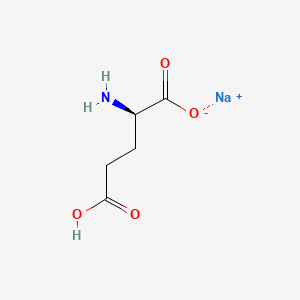
![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)


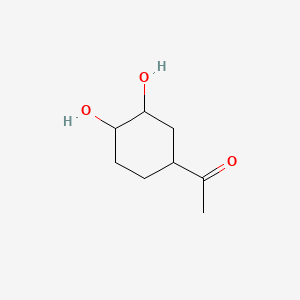
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
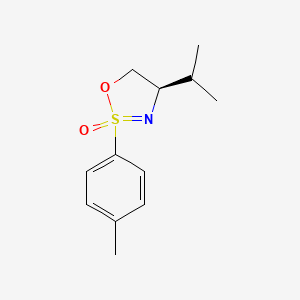
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)

